3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid

Physicochemical profiling Drug-likeness Permeability prediction

3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid (CAS 571150-05-5) is a C4-geminally substituted 3,4-dihydroquinazoline derivative bearing a 2-thioxo group, a 3-benzyl substituent, and a rare geminal 4-hydroxy–4-carboxylic acid motif. Its molecular formula is C₁₆H₁₄N₂O₃S with a molecular weight of 314.4 g·mol⁻¹.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 571150-05-5
Cat. No. B2622827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid
CAS571150-05-5
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=S)NC3=CC=CC=C3C2(C(=O)O)O
InChIInChI=1S/C16H14N2O3S/c19-14(20)16(21)12-8-4-5-9-13(12)17-15(22)18(16)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H,17,22)(H,19,20)
InChIKeyRUHDGFSTNVIPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid (CAS 571150-05-5): Procurement-Grade Structural and Physicochemical Profile


3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid (CAS 571150-05-5) is a C4-geminally substituted 3,4-dihydroquinazoline derivative bearing a 2-thioxo group, a 3-benzyl substituent, and a rare geminal 4-hydroxy–4-carboxylic acid motif. Its molecular formula is C₁₆H₁₄N₂O₃S with a molecular weight of 314.4 g·mol⁻¹ [1]. The compound is catalogued as a research-grade screening compound and building block by multiple suppliers, including Enamine Ltd. (distributed via Sigma-Aldrich as ENA018108978), AKSci (catalog 1543CL), and Santa Cruz Biotechnology (sc-346526), with a typical certified purity of ≥95% .

Why In-Class 3,4-Dihydroquinazoline Analogs Cannot Substitute for CAS 571150-05-5 in Structure-Activity Studies


Among 3,4-dihydroquinazoline derivatives, seemingly minor structural perturbations produce substantial shifts in physicochemical and molecular recognition profiles. The target compound uniquely combines a C4-geminal hydroxy–carboxylic acid pair with a 2-thioxo (sulfanylidene) group and a 3-benzyl substituent on a partially saturated bicyclic scaffold. The closest commercially available analogs—including 3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3), which lacks both the 4-hydroxy and 4-carboxylic acid groups, and the positional isomer 3-benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309940-71-4), which places the carboxylic acid at C7 rather than C4 and carries a 4-oxo instead of a 4-hydroxy group—differ materially in hydrogen-bond donor/acceptor capacity, topological polar surface area, lipophilicity, and ionization behavior [1]. These differences directly affect solubility, permeability, protein-binding propensity, and pharmacophoric matching in target-engagement assays, making uncritical substitution a source of irreproducible or misinterpreted screening results.

Quantitative Differentiation Evidence for 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid (571150-05-5)


Topological Polar Surface Area and Lipophilicity Differentiation vs. 3-Benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3)

The target compound exhibits a substantially larger topological polar surface area (TPSA) and lower computed lipophilicity (XLogP3) than its des-carboxy, des-hydroxy analog 3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3), which is the closest commercially available comparator sharing the 3-benzyl-2-thioxo-3,4-dihydroquinazoline core [1][2]. These computed property differences predict measurably distinct passive membrane permeability and aqueous solubility behavior.

Physicochemical profiling Drug-likeness Permeability prediction

Aqueous Solubility Differentiation Inferred from Comparator Experimental Data (CAS 13906-05-3)

Experimental aqueous solubility data for the closest core-matched comparator, 3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3), has been measured at <0.3 µg·mL⁻¹ at pH 7.4 [1]. The target compound carries two additional polar, ionizable groups (4-OH and 4-COOH) that are absent from the comparator. While no experimental solubility measurement for the target compound has been published, the computed property shifts (ΔTPSA +63%; additional HBD and HBA; presence of a carboxylic acid with predicted pKₐ ≈ 3–4) support the class-level inference that the target compound possesses meaningfully higher aqueous solubility at physiological pH, with the carboxylic acid moiety conferring pH-dependent ionization not available to the comparator [2].

Aqueous solubility Bioavailability Assay compatibility

Positional Isomer Differentiation: C4-Carboxylic Acid vs. C7-Carboxylic Acid Regioisomer (CAS 309940-71-4)

The target compound positions its carboxylic acid group at C4 on the dihydroquinazoline ring, geminal to the 4-hydroxy group, creating a quaternary carbon center bearing both an H-bond donor (–OH) and a charged/chargeable carboxylate. The commercially available positional isomer 3-benzyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 309940-71-4) relocates the carboxylic acid to C7 of the benzo ring and replaces the 4-hydroxy with a 4-oxo (sp² carbonyl), eliminating the geminal diol-acid motif entirely [1]. This regioisomeric shift alters the hydrogen-bond donor count (3 vs. 2), the spatial orientation of the carboxylate pharmacophore (axial at C4 vs. planar at C7), and the oxidation state at position 4 (sp³ hydroxy vs. sp² oxo).

Regioisomerism Molecular recognition SAR

Supplier-Validated Purity and Multi-Vendor Availability for Reproducible Procurement

The target compound is stocked and quality-controlled by at least three independent suppliers—Enamine Ltd. (distributed via Sigma-Aldrich, catalog ENA018108978), AKSci (catalog 1543CL), and Santa Cruz Biotechnology (catalog sc-346526)—each certifying a minimum purity of 95% with available Certificate of Analysis (CoA) documentation . In contrast, the closest analog 3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3) is also widely available, but the positional isomer CAS 309940-71-4 shows more limited sourcing (primarily AKSci HTS039162 with 2–3 week lead time and higher unit cost at small scale) . The target compound benefits from Enamine's position as the world's largest screening-compound supplier, ensuring batch-to-batch consistency through standardized QC protocols (NMR, HPLC, or GC as per individual CoA).

Chemical procurement Purity assurance Supply chain

Recommended Application Scenarios for 3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid (571150-05-5)


Medicinal Chemistry Screening Libraries Requiring Carboxylic Acid Pharmacophores with Distinct 3D Presentation

The C4-geminal hydroxy–carboxylic acid motif presents the carboxylate pharmacophore from the heterocyclic ring in a tetrahedral geometry distinct from planar C7-carboxylic acid regioisomers. This makes CAS 571150-05-5 a rational inclusion in diversity-oriented screening decks targeting binding pockets—such as integrin, phosphatase, or metalloprotease active sites—that engage carboxylic acids oriented toward the heterocyclic face of a ligand scaffold [1]. The compound's TPSA of 105 Ų and XLogP3 of 1.8 further place it in a favorable region of fragment-like chemical space for lead-like screening collections [1].

Physicochemical Probe Studies Differentiating C4- vs. C7-Substituted Dihydroquinazoline Series

When a research program is investigating the SAR of carboxylate position on dihydroquinazoline scaffolds, CAS 571150-05-5 serves as the definitive C4-carboxylic acid reference compound. Its computed property profile (TPSA 105 Ų, XLogP3 1.8, HBD 3) contrasts sharply with the C7-regioisomer CAS 309940-71-4 (HBD 2, planar C4 carbonyl), enabling head-to-head comparison of how carboxylate placement affects target binding, cellular permeability, and metabolic stability within the same benzyl-thioxo-dihydroquinazoline chemotype [1].

Aqueous-Phase Biochemical Assays Requiring Improved Solubility over Low-Solubility Quinazoline Analogs

The closest core-matched comparator (CAS 13906-05-3) exhibits experimental aqueous solubility below 0.3 µg·mL⁻¹ at pH 7.4, severely restricting its use in biochemical assays without organic co-solvents [1]. Although experimental solubility data for CAS 571150-05-5 have not been published, the presence of an ionizable carboxylic acid group (predicted pKₐ ~3–4) and a 63% larger TPSA relative to CAS 13906-05-3 support the class-level inference of meaningfully higher solubility at physiological pH, making it the preferred scaffold when aqueous compatibility at micromolar or higher concentrations is required .

Building Block for Synthetic Derivatization via Carboxylic Acid and Hydroxyl Functional Handles

The compound offers two orthogonal synthetic handles—a carboxylic acid (amenable to amide coupling, esterification, and reduction) and a tertiary C4-hydroxyl (available for etherification, acylation, or elimination)—positioned at the same carbon center. This geminal difunctional arrangement is rare among commercially available 3,4-dihydroquinazoline building blocks and enables divergent library synthesis from a single intermediate [1]. The 2-thioxo group provides a third diversification point through S-alkylation, further extending the accessible chemical space for SAR exploration.

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